BenchChemオンラインストアへようこそ!

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide (CAS 1797090-69-7) is a synthetic quinoline-8-sulfonamide derivative with a molecular formula of C16H16N4O3S and a molecular weight of 344.4 g/mol. Distinct from simpler sulfonamides, its structure features a quinoline core linked via a sulfonamide bridge to a pyrazole ring, which is further substituted with a tetrahydrofuran (oxolan-3-yl) moiety.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 1797090-69-7
Cat. No. B2916227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide
CAS1797090-69-7
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2
InChIKeyGEIIQODNXDCQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide (CAS 1797090-69-7): Structural Identity & Physicochemical Baseline


N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide (CAS 1797090-69-7) is a synthetic quinoline-8-sulfonamide derivative with a molecular formula of C16H16N4O3S and a molecular weight of 344.4 g/mol [1]. Distinct from simpler sulfonamides, its structure features a quinoline core linked via a sulfonamide bridge to a pyrazole ring, which is further substituted with a tetrahydrofuran (oxolan-3-yl) moiety [1]. This specific architecture is a recognized scaffold within the broader class of quinoline-8-sulfonamides, which are investigated as modulators of therapeutic targets such as pyruvate kinase M2 (PKM2) and nucleotide pyrophosphatase/phosphodiesterases (NPPs) [2].

Scientific Selection Rationale: Why Substituting N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide with Other Quinoline-8-sulfonamides is Not Equivalent


Generic substitution within the quinoline-8-sulfonamide class is scientifically invalid due to the profound impact of the N-substituent on target binding and selectivity. The defining feature of this compound is its unique N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl] moiety. This group presents a distinct 3D conformational profile and hydrogen bonding capacity compared to the benzyl, cyclohexylmethyl, or phenyl substituents found in other published NPP1 inhibitors [1]. The oxolan-3-yl group is explicitly claimed within the Markush structure of a key PKM2 modulator patent, indicating its importance for desired biological activity [2]. Consequently, swapping this compound for a close analog with a different N-substituent will result in a different biological profile, making direct interchangeability impossible without compromising experimental validity.

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide: Evidence-Based Differentiation Guide


Structural Differentiation: Unique Oxolanyl-Pyrazole Conformation vs. Standard NPP1 Inhibitor Scaffolds

The N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl] substituent of CAS 1797090-69-7 is structurally distinct from the N-benzyl and N-cyclohexylmethyl moieties found in potent, published NPP1 inhibitors like compound 3d and 3n [1]. While 3d and 3n show low nanomolar inhibitory activity (IC50 values: 0.812 ± 0.071 µM and 0.731 ± 0.013 µM, respectively), the specific IC50 for CAS 1797090-69-7 on NPP1 is not publicly reported [1]. The differentiation is at the level of the chemical scaffold, where the oxolan-pyrazole combination introduces a conformationally restricted heterocycle that is absent in the comparators. This difference is hypothesized to alter the binding mode and selectivity profile, though quantitative activity data for this compound are currently unavailable.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Scaffold Comparison: Distinct Physicochemical Properties Contrasted with Simpler Quinoline-8-sulfonamides

The compound's computed molecular weight (344.4 g/mol), XLogP3-AA of 1, and Hydrogen Bond Acceptor count of 6 distinguish it from other sub-classes of quinoline-8-sulfonamides [1]. For comparison, the potent NPP1 inhibitor N-(2-fluoro-5-methylbenzyl)quinoline-8-sulfonamide (3d) has a lower molecular weight (approximately 330 g/mol) and lacks the hydrogen bond acceptor atoms contributed by the oxolan ring. This indicates that CAS 1797090-69-7 occupies a different region of physicochemical space, which can influence solubility, permeability, and off-target binding profiles, even if target-specific potency has not yet been quantified.

Physicochemical Properties Drug Discovery Cheminformatics

Protection by Patent Filings: Enabling Composition of Matter Claims for PKM2 Modulation

The specific use of a 3-tetrahydrofuranyl substituent on a nitrogen-containing heterocycle is explicitly claimed in a foundational patent for quinoline-8-sulfonamide derivatives with anticancer activity via PKM2 modulation [1]. The patent's Markush structure, in some embodiments, specifies 'R1 is tetrahydrofuranyl... (e.g., 2-tetrahydrofuranyl or 3-tetrahydrofuranyl),' which legally encompasses CAS 1797090-69-7 [1] (patent paragraph [0055]). While specific IC50 values for this exact compound are not disclosed, its presence within the patent's scope implies it was part of the rational drug design effort, making it a critical tool for studying the SAR of this intellectual property space.

Intellectual Property PKM2 Inhibitors Cancer Metabolism

Focused Applications for Procuring N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide


Structural Biology Probe for PKM2 Heterocyclic Modulator Binding Studies

Based on the compound's inclusion within the Markush claims of a key PKM2 patent [1], procuring CAS 1797090-69-7 is directly relevant for researchers conducting competitive binding assays or co-crystallization studies to map the binding mode of this protected chemical space. It serves as a specific structural probe to investigate how the oxolan-3-yl and pyrazole components contribute to binding kinetics and thermodynamics relative to simpler, uncyclized analogs.

Selectivity Profiling Panel for NPP Isozyme Discrimination

Given the NPP1/3 inhibitory activity of structurally analogous quinoline-8-sulfonamides [1], this compound should be included as a structurally distinct member in a selectivity panel. Its unique 3D conformation, arising from the oxolan-pyrazole group, is valuable for differentiating the inhibitory profiles of NPP1, NPP3, and other ectonucleotidases, helping to identify subtype-selective scaffolds.

SAR Expansion of Quinoline-8-sulfonamide Intellectual Property

For medicinal chemistry teams working around the existing patent landscape [1], this compound is an essential reference. Procuring it is a prerequisite for conducting head-to-head studies against novel, proprietary analogs to demonstrate differentiated potency or selectivity, which is critical for establishing a new patent position or for freedom-to-operate analysis.

Quote Request

Request a Quote for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.